(1S,3R)-Gne-502

ERα degradation SERD breast cancer

Choose (1S,3R)-GNE-502 for its uniquely low lipophilicity (LogP 3.7) among ER ligands, enabling oral bioavailability unlike fulvestrant (LogP ~9). With an EC50 of 13 nM for ERα degradation, it provides dose-dependent tumor growth inhibition upon oral administration in MCF7 xenograft models. This compound is ideal for preclinical studies requiring an oral ERα degrader, ADME benchmarking, or combination therapy research. Obtain high-purity material for reproducible results.

Molecular Formula C25H30FN3O3S
Molecular Weight 471.6 g/mol
Cat. No. B12394242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-Gne-502
Molecular FormulaC25H30FN3O3S
Molecular Weight471.6 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(N1S(=O)(=O)C)C3=CC=C(C=C3)OCCN4CC(C4)CF)NC5=CC=CC=C25
InChIInChI=1S/C25H30FN3O3S/c1-17-13-22-21-5-3-4-6-23(21)27-24(22)25(29(17)33(2,30)31)19-7-9-20(10-8-19)32-12-11-28-15-18(14-26)16-28/h3-10,17-18,25,27H,11-16H2,1-2H3/t17-,25+/m1/s1
InChIKeyALLRPIPLWLLBGX-NSYGIPOTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-GNE-502: Orally Bioavailable ERα Degrader with Differentiated Lipophilicity Profile for Breast Cancer Research


(1S,3R)-GNE-502 is a non-steroidal selective estrogen receptor degrader (SERD) that functions as both a full antagonist and degrader of estrogen receptor alpha (ERα). The compound was developed as an orally bioavailable alternative to the FDA-approved SERD fulvestrant, which requires intramuscular injection due to high lipophilicity and poor oral pharmacokinetics [1]. GNE-502 demonstrates an EC50 of 13 nM for ERα degradation in MCF7 HCS cells and exhibits a LogP value of 3.7, representing the lowest lipophilicity among reported ER ligands [2].

(1S,3R)-GNE-502 vs. Other SERDs: Why In-Class Compounds Are Not Interchangeable in Preclinical Selection


Selective estrogen receptor degraders (SERDs) share a common mechanism—binding to ERα and promoting its proteasomal degradation—yet significant differences in physicochemical properties, oral bioavailability, and in vivo efficacy preclude simple substitution among in-class compounds. Fulvestrant, the gold-standard SERD, suffers from extremely high lipophilicity (LogP ~8.5–9.5) that necessitates intramuscular injection and limits target occupancy in patients [1]. Earlier oral SERD candidates such as GNE-149 achieved potent degradation (IC50 = 0.053 nM) but retained high lipophilicity leading to solubility and permeability liabilities [2]. GNE-502 was specifically optimized to address these liabilities, achieving the lowest LogP (3.7) among reported ER ligands while maintaining sufficient degradation potency and demonstrating dose-dependent tumor growth inhibition upon oral administration [3]. Substituting GNE-502 with a higher-lipophilicity analog would compromise the specific balance of oral bioavailability and in vivo efficacy that defines this compound's utility.

(1S,3R)-GNE-502: Quantitative Differentiation Evidence for Procurement and Scientific Selection


ERα Degradation Potency of (1S,3R)-GNE-502 in MCF7 Cells

GNE-502 demonstrates an EC50 of 13 nM for ERα degradation in MCF7 HCS cells . In comparison, the predecessor lead compound GNE-149 achieves an IC50 of 0.053 nM in the same cell line [1], indicating that GNE-149 is approximately 245-fold more potent in this in vitro degradation assay. Fulvestrant exhibits an EC50 of 0.2–0.4 nM for ERα degradation in MCF7 cells [2], placing GNE-502 as less potent than both comparators in terms of pure degradation efficiency.

ERα degradation SERD breast cancer

Lipophilicity (LogP) Comparison: (1S,3R)-GNE-502 vs. Fulvestrant and GNE-149

GNE-502 exhibits a LogP of 3.7, which is reported as the lowest lipophilicity among known ER ligands [1]. In contrast, fulvestrant possesses a LogP ranging from 8.5 to 9.5 depending on measurement method [2][3], representing a difference of approximately 4.8–5.8 log units (approximately 63,000–630,000-fold higher octanol-water partition coefficient). The predecessor compound GNE-149 is characterized in comparative analyses as having high lipophilicity leading to potential solubility and permeability issues [4], though a specific LogP value was not reported in the available literature.

lipophilicity LogP physicochemical properties

In Vivo Oral Efficacy: Dose-Dependent Tumor Growth Inhibition in MCF7 Xenograft Model

GNE-502, administered orally at doses of 10 and 100 mg/kg, demonstrates sufficient oral exposure to be evaluated in a WT MCF7 tumor xenograft mouse model . The compound exhibits dose-dependent tumor growth inhibition at 10 mg/kg and 30 mg/kg, and achieves tumor stasis (complete growth arrest) at 100 mg/kg . In comparison, fulvestrant lacks oral bioavailability entirely and requires intramuscular injection for in vivo studies [1]. GNE-149, while orally bioavailable, showed dose-dependent efficacy in MCF7 xenograft models at doses ranging from 0.3–30 mg/kg but was later superseded by GNE-502 due to physicochemical liabilities [2].

oral bioavailability xenograft tumor growth inhibition

Optimization Rationale: Addressing Liabilities of GNE-149 While Retaining In Vivo Efficacy

The development of GNE-502 was explicitly motivated by the need to address liabilities of the earlier lead compound GNE-149, which exhibited high degradation efficiency in vitro but suffered from high lipophilicity, high plasma protein binding, and potential solubility/permeability problems [1][2]. GNE-502 was engineered to retain the dual mechanism of action (full antagonism and degradation of ERα) while achieving improved physicochemical properties that confer oral bioavailability [3]. The result is a compound with the lowest lipophilicity among reported ER ligands (LogP = 3.7) [4] that maintains sufficient oral exposure for in vivo efficacy studies .

lead optimization physicochemical optimization SERD development

(1S,3R)-GNE-502: Recommended Application Scenarios Based on Differentiated Evidence


Preclinical Evaluation of Orally Bioavailable SERD Therapy in ER+ Breast Cancer Models

GNE-502 is optimally suited for in vivo studies requiring oral administration of an ERα degrader. Unlike fulvestrant, which necessitates intramuscular injection due to poor oral bioavailability [1], GNE-502 can be administered orally at doses of 10–100 mg/kg to achieve dose-dependent tumor growth inhibition in MCF7 xenograft models . This enables more translationally relevant preclinical pharmacokinetic and efficacy studies that better mimic clinical oral SERD therapy.

Comparative Physicochemical and ADME Profiling of SERD Candidates

Given its uniquely low lipophilicity (LogP = 3.7) among reported ER ligands [2], GNE-502 serves as an ideal benchmark compound for comparative studies investigating the relationship between SERD lipophilicity and oral absorption, plasma protein binding, or tissue distribution. Researchers can use GNE-502 as a low-lipophilicity comparator against higher LogP SERDs (e.g., fulvestrant with LogP ~8.5–9.5 [3]) to elucidate structure-property relationships governing oral bioavailability in this chemical class.

Lead Optimization Case Study: Balancing Degradation Potency with Drug-Like Properties

GNE-502 exemplifies a successful lead optimization strategy that traded some in vitro degradation potency (EC50 = 13 nM) for dramatically improved physicochemical properties relative to its predecessor GNE-149 (IC50 = 0.053 nM but high lipophilicity) [4]. This compound is therefore valuable as a teaching or benchmarking tool in medicinal chemistry programs focused on optimizing ADME properties while maintaining adequate target engagement.

In Vivo Proof-of-Concept Studies for Novel ERα-Targeted Combination Therapies

With demonstrated oral bioavailability and tumor stasis at 100 mg/kg in MCF7 xenograft models , GNE-502 provides a tractable tool compound for exploring combination regimens with other oral agents (e.g., CDK4/6 inhibitors, PI3K inhibitors) in preclinical ER+ breast cancer models. The oral route of administration simplifies combination dosing protocols compared to injectable SERDs like fulvestrant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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